molecular formula C6H12FN B2439111 3-(2-Fluoroethyl)pyrrolidine CAS No. 1220035-63-1

3-(2-Fluoroethyl)pyrrolidine

Cat. No. B2439111
M. Wt: 117.167
InChI Key: UQIDGDMXALVLSR-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)pyrrolidine is a chemical compound with the CAS Number: 1220035-63-1 . It has a molecular weight of 117.17 and its IUPAC name is 3-(2-fluoroethyl)pyrrolidine .


Synthesis Analysis

Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular formula of 3-(2-Fluoroethyl)pyrrolidine is C6H12FN . It contains a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Chemical Reactions Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Chemosensor Development

A study by Maity and Govindaraju (2010) highlights the use of a pyrrolidine derivative as a selective chemosensor for aluminum ions (Al³⁺). This pyrrolidine constrained bipyridyl-dansyl conjugate demonstrates selective ratiometric and colorimetric sensing capabilities based on internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010).

Fluorescent Chemosensors for Iron

In another research, Maity et al. (2018) synthesized fluorophores based on pyrrolidine derivatives that show high selectivity for iron ions (Fe³⁺/Fe²⁺) in living HepG2 cells. These compounds were utilized as turn-off chemosensors, demonstrating potential applications in biomedical research (Maity et al., 2018).

Synthesis and Organocatalysis

Pfund and Lequeux (2017) discussed the synthesis of various fluoropyrrolidines and their applications in medicinal drug preparation and as organocatalysts. The synthesis involves the fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).

Pyrrolidines in Medicine and Industry

Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines, highlighting their importance in medicine and industrial applications, such as in the creation of dyes or agrochemical substances. The study explored the chemistry of pyrrolidines and their synthesis through [3+2] cycloaddition reactions (Żmigrodzka et al., 2022).

Designer Organocatalysts

Gilmour and colleagues (2009) investigated a fluorinated pyrrolidine as a secondary amine organocatalyst, exploring its use in asymmetric induction and organocatalysis. This study highlights the potential of fluorinated pyrrolidines in catalyst design (Sparr et al., 2009).

Multisubstituted Pyrrolidines in Natural Product Synthesis

Li, Ye, and Zhang (2018) reviewed the synthesis of multisubstituted pyrrolidines using cycloaddition and annulation strategies. These methods are efficient for synthesizing pyrrolidine-containing alkaloids, highlighting the relevance of pyrrolidine derivatives in the synthesis of bioactive natural products (Li, Ye, & Zhang, 2018).

Future Directions

The pyrrolidine ring is a significant feature in the design of new compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .

properties

IUPAC Name

3-(2-fluoroethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-3-1-6-2-4-8-5-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIDGDMXALVLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoroethyl)pyrrolidine

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